Diphosphene, bis(tris(trimethylsilyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphene, bis(tris(trimethylsilyl)methyl)- is a unique organophosphorus compound characterized by the presence of a phosphorus-phosphorus double bond (P=P). This compound is notable for its stability, which is achieved through the steric protection provided by the bulky tris(trimethylsilyl)methyl groups attached to the phosphorus atoms. The compound has garnered significant interest in the field of organophosphorus chemistry due to its distinctive structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis(tris(trimethylsilyl)methyl)- typically involves the reaction of tris(trimethylsilyl)methylchloride with white phosphorus (P4) in the presence of a sodium-potassium alloy. The reaction proceeds as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method yields the desired diphosphene compound along with potassium chloride as a byproduct .
Industrial Production Methods
While the industrial production methods for diphosphene, bis(tris(trimethylsilyl)methyl)- are not extensively documented, the synthesis typically follows similar principles as laboratory-scale preparations, with adjustments for larger-scale reactions and optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diphosphene, bis(tris(trimethylsilyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound reacts with ozone (O3) in a 2:1 stoichiometry to form a relatively stable cyclic diperoxide.
Substitution: The compound can participate in substitution reactions where the tris(trimethylsilyl)methyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various reagents can be used depending on the desired substituents, with reaction conditions tailored to facilitate the substitution process.
Major Products Formed
Oxidation: The major product of the oxidation reaction is a cyclic diperoxide.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Diphosphene, bis(tris(trimethylsilyl)methyl)- has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s unique properties make it a potential candidate for further exploration in these fields.
Industry: The compound’s stability and reactivity make it useful in industrial applications, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which diphosphene, bis(tris(trimethylsilyl)methyl)- exerts its effects involves the reactivity of the phosphorus-phosphorus double bond (P=P). The bulky tris(trimethylsilyl)methyl groups provide steric protection, allowing the compound to participate in selective reactions without undergoing rapid decomposition. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diphosphenes: Other diphosphenes with different substituents on the phosphorus atoms.
Phosphines: Compounds with phosphorus-hydrogen or phosphorus-carbon bonds, such as tris(trimethylsilyl)phosphine.
Uniqueness
Diphosphene, bis(tris(trimethylsilyl)methyl)- is unique due to the steric protection provided by the tris(trimethylsilyl)methyl groups, which enhances its stability and reactivity compared to other diphosphenes and phosphines. This makes it a valuable compound for various chemical applications and research studies.
Properties
CAS No. |
86120-22-1 |
---|---|
Molecular Formula |
C20H54P2Si6 |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
tris(trimethylsilyl)methyl-[tris(trimethylsilyl)methylphosphanylidene]phosphane |
InChI |
InChI=1S/C20H54P2Si6/c1-23(2,3)19(24(4,5)6,25(7,8)9)21-22-20(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChI Key |
GLEDAYVIGSVDIL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)P=PC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.